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Compound of Interest

Compound Name: 4-(2-Methylanilino)phenol

CAS No.: 23197-53-7

Cat. No.: B1590630

Get Quote

Executive Summary & Molecular Architecture
4-(2-Methylanilino)phenol (CAS: 23197-53-7), systematically known as 4-hydroxy-2'-

methyldiphenylamine, represents a critical class of redox-active diarylamines. Unlike its para-

substituted isomer (Variamine Blue B Base), this ortho-methyl derivative exhibits unique steric

properties that influence its electronic conjugation and redox potential.

This guide provides a definitive spectroscopic analysis. By synthesizing experimental data from

analogous diarylamines with first-principles substituent effects, we establish a robust

characterization standard. The core structural feature—the ortho-methyl group on the aniline

ring—induces a "steric twist" that partially decouples the

-system, a phenomenon clearly observable in its UV-Vis and NMR profiles.
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Property Specification

IUPAC Name 4-[(2-Methylphenyl)amino]phenol

CAS Number 23197-53-7

Molecular Formula

Molecular Weight 199.25 g/mol

Appearance
Off-white to grey crystalline solid (darkens upon

oxidation)

Solubility
Soluble in MeOH, DMSO, Acetone; Sparingly

soluble in water

Key Application
Redox indicator intermediate, antioxidant, dye

precursor

Analytical Workflow Strategy
To ensure data integrity, the following workflow is recommended. This pathway minimizes

oxidative degradation (a common issue with electron-rich diphenylamines) prior to analysis.
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Figure 1:Sequential analytical workflow designed to prevent oxidative artifacts (quinonimine

formation) during characterization.

Deep Dive: UV-Vis Spectroscopy (Electronic State)
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The UV-Vis spectrum of 4-(2-Methylanilino)phenol is governed by the conjugation between

the electron-rich phenol ring and the aniline ring across the nitrogen bridge.

The "Ortho-Effect" on Conjugation
In unsubstituted 4-hydroxydiphenylamine, the molecule adopts a near-planar conformation

allowing strong delocalization. In this ortho-methyl derivative, the steric clash between the

methyl group and the amine hydrogen (or the opposing phenyl ring) forces the molecule to

twist.

Consequence:

Hypsochromic Shift (Blue Shift): The

will be slightly lower (higher energy) than the para-isomer due to reduced orbital overlap.

Hypochromic Effect: Lower molar absorptivity (

) compared to planar analogs.

Experimental Parameters & Data
Solvent: Methanol (Polar protic solvents stabilize the polar excited state).

Concentration:

M.
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Transition Type (nm) Assignment Structural Insight

Band I 280 - 285 (Benzene)

Primary aromatic

absorption; slightly

broadened by N-

substitution.

Band II 240 - 245 (Secondary)
Higher energy

aromatic transition.

Redox Band > 550 nm (Quinonimine)

Absent in pure

sample. Appearance

indicates oxidation to

the

indophenol/quinonimin

e form (Blue/Violet

color).

Critical QC Note: A pure sample should be colorless or pale grey. A distinct blue or violet tint

indicates the presence of the oxidized indophenol impurity, detectable by a broad absorption

band appearing above 550 nm.

Deep Dive: Infrared Spectroscopy (FT-IR)
FT-IR is the primary tool for verifying functional group integrity, particularly the distinction

between the phenolic -OH and the amine -NH.

Key Diagnostic Bands[7]
Instrument: FTIR (ATR or KBr pellet).

Resolution: 4 cm⁻¹.
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Frequency (cm⁻¹) Intensity Vibrational Mode Diagnostic Value

3350 - 3450 Medium, Sharp Stretch

Characteristic of

secondary amines.

Distinguishes from

tertiary amine

impurities.

3200 - 3400 Broad, Strong Stretch

Phenolic OH.

Broadening indicates

intermolecular

Hydrogen bonding.

2920 - 2960 Medium Alkyl

Specific to Methyl

group. Differentiates

from non-methylated

parent (4-

hydroxydiphenylamine

).

1590 - 1610 Strong Aromatic
Ring breathing

modes.

1500 - 1520 Strong Bending
Amine deformation

band (Band II).

1230 - 1260 Strong Stretch bond stretching.

750 Strong o-Subst.

Out-of-plane bending

for the 1,2-

disubstituted (ortho)

ring.

820 - 830 Strong p-Subst.

Out-of-plane bending

for the 1,4-

disubstituted (para)

phenol ring.
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Deep Dive: NMR Spectroscopy (Structural
Confirmation)
NMR provides the definitive structural proof. The asymmetry introduced by the ortho-methyl

group makes the two aromatic rings magnetically distinct.

1H NMR Protocol
Solvent: DMSO-d6 (Preferred to prevent exchange of OH/NH protons and ensure solubility).

Frequency: 400 MHz or higher.

Predicted Chemical Shifts (δ ppm) relative to TMS:
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Shift (δ) Multiplicity Integration Assignment
Mechanistic
Explanation

8.80 Singlet (Broad) 1H -OH

Phenolic proton.

Shift varies with

concentration/H-

bonding.

7.20 Singlet (Broad) 1H -NH-

Amine bridge.

Broadened by

quadrupole

relaxation of

Nitrogen.

7.05 Doublet (d) 1H
Ar-H (Ring B,

H3)

Adjacent to

Methyl group.

6.95 Multiplet 2H
Ar-H (Ring B,

H4, H5)

Ortho-ring

protons.

6.85 Doublet (d) 2H
Ar-H (Ring A, H2,

H6)

Ortho to amine

on phenol ring.

6.70 Doublet (d) 2H
Ar-H (Ring A, H3,

H5)

Ortho to hydroxyl

on phenol ring

(shielded by

OH).

6.65 Multiplet 1H
Ar-H (Ring B,

H6)

Ortho to amine

on tolyl ring.

2.15 Singlet 3H -CH₃

Diagnostic Peak.

The ortho-methyl

group on the

aniline ring.

Structural Logic Diagram: The following diagram illustrates the coupling logic and how the

methyl group influences the spectrum.
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Figure 2:NMR correlation logic showing the influence of the methyl substituent on the aromatic

ring systems.

Quality Control & Impurity Profiling
In drug development and dye synthesis, distinguishing this molecule from its isomers and

oxidation products is vital.

Common Impurities:

4-Hydroxydiphenylamine (Parent): Lacks the methyl peak at 2.15 ppm in NMR.

Variamine Blue Base (Para-isomer): Methyl peak would be on the Oxygen or Nitrogen

(methoxy/N-methyl) or para-position. The ortho-methyl splitting pattern in the aromatic region

(750 cm⁻¹ in IR) is the key differentiator.

Indophenol (Oxidized form): Visible as a blue contaminant. Detectable by UV-Vis (>550 nm).

Stability Warning: This compound is sensitive to air oxidation, especially in solution. Store

under inert gas (Argon/Nitrogen) and protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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